molecular formula C8H11NO2 B12600799 1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one CAS No. 878800-83-0

1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one

Cat. No.: B12600799
CAS No.: 878800-83-0
M. Wt: 153.18 g/mol
InChI Key: POMGPVUMFJXPCC-HJVNBAFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[410]hept-4-en-7-yl]ethan-1-one is a bicyclic compound featuring a unique structure that includes an oxirane ring fused to a seven-membered azabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one typically involves the following steps:

    Formation of the oxirane ring: This can be achieved through the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperoxybenzoic acid (m-CPBA).

    Construction of the azabicyclo ring: This step often involves the cyclization of an amino alcohol precursor under acidic conditions to form the seven-membered ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The azabicyclo ring structure may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-amine: Similar structure but with an amino group instead of a ketone.

Uniqueness

1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[410]hept-4-en-7-yl]ethan-1-one is unique due to its combination of an oxirane ring and an azabicyclo ring, which imparts distinct chemical and biological properties

Properties

CAS No.

878800-83-0

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-[(1R,2R,6R)-2-methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethanone

InChI

InChI=1S/C8H11NO2/c1-5-8-7(3-4-11-5)9(8)6(2)10/h3-5,7-8H,1-2H3/t5-,7-,8+,9?/m1/s1

InChI Key

POMGPVUMFJXPCC-HJVNBAFISA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@H](N2C(=O)C)C=CO1

Canonical SMILES

CC1C2C(N2C(=O)C)C=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.